molecular formula C9H17Cl2N3O2 B2372797 Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride CAS No. 2228122-78-7

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride

Cat. No.: B2372797
CAS No.: 2228122-78-7
M. Wt: 270.15
InChI Key: BPOTUWHESYDHEX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride is an organic compound with the molecular formula C9H17Cl2N3O2. This compound is known for its unique chemical structure, which includes a pyrazole ring, making it a subject of interest in various scientific research fields.

Scientific Research Applications

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride typically involves the reaction of 1,3-dimethyl-1H-pyrazole with methyl acrylate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
  • Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate dihydrochloride

Uniqueness

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride is unique due to the presence of two methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

methyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.2ClH/c1-6-7(5-12(2)11-6)4-8(10)9(13)14-3;;/h5,8H,4,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOTUWHESYDHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CC(C(=O)OC)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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